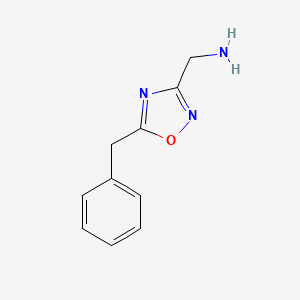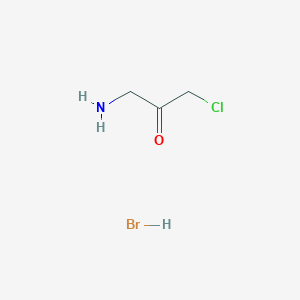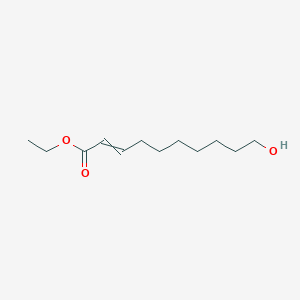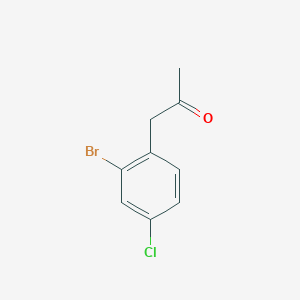
1-(2-Brom-4-chlorphenyl)propan-2-on
Übersicht
Beschreibung
“1-(2-Bromo-4-chlorophenyl)propan-2-one” is an organic compound with the molecular formula C9H8BrClO . It is also known as "2-bromo-4-chloropropiophenone" .
Synthesis Analysis
The synthesis of “1-(2-Bromo-4-chlorophenyl)propan-2-one” can be achieved through a bromination reaction . A solution of bromine in chloroform is added dropwise to a solution of 4’-chloropropiophenone in chloroform, in the presence of a small amount of aluminium chloride . The mixture is stirred overnight, and after filtration and evaporation of the filtrate, the crystalline residue is washed with petroleum ether .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-4-chlorophenyl)propan-2-one” consists of a bromine atom and a chlorine atom attached to a phenyl group, which is further attached to a propan-2-one group . The exact mass of the molecule is 245.94500 .
Physical And Chemical Properties Analysis
“1-(2-Bromo-4-chlorophenyl)propan-2-one” is a white, off-white or light-yellow solid . It has a molecular weight of 247.51600 . The density of the compound is 1.518g/cm3 . It has a boiling point of 296.7ºC at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung wird als wichtiger Zwischenstoff für Rohstoffe in der organischen Synthese verwendet . Sie spielt aufgrund ihrer einzigartigen Struktur eine entscheidende Rolle bei der Synthese verschiedener organischer Verbindungen .
Agrochemie
In der Agrochemie wird sie als Zwischenstoff eingesetzt. Die einzigartigen Eigenschaften dieser Verbindung machen sie für die Synthese verschiedener Agrochemikalien geeignet .
Pharmazeutische Industrie
Die pharmazeutische Industrie verwendet diese Verbindung ebenfalls als Zwischenstoff. Sie ist an der Synthese verschiedener pharmazeutischer Medikamente beteiligt .
Farbstoffindustrie
Diese Verbindung wird auch in der Farbstoffindustrie eingesetzt. Ihre einzigartigen Eigenschaften machen sie zu einem wertvollen Bestandteil bei der Herstellung verschiedener Farbstoffe .
Enzym-katalysierte Copolymerisation
Sie unterliegt einer enzymkatalysierten Copolymerisation mit Phenolen, die durch extrazelluläre Laccase des Pilzes Rhizoctonia praticola katalysiert wird . Dieser Prozess wird in verschiedenen wissenschaftlichen Forschungen und industriellen Anwendungen eingesetzt.
Strukturanalyse und Reaktivitäts-Insights
Diese Verbindung wurde in einer umfassenden Untersuchung der Struktur-Reaktivitäts-Beziehung von (E)-3-Brom-4-((4-((1-(4-Chlorphenyl)ethyliden)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-Isopropylcyclohexyl)oxy)furan-2(5H)-on verwendet . Die Studie befasste sich mit einer eingehenden Untersuchung der Festkörper-Kristallstruktur dieser organischen Verbindung unter Verwendung der rechnergestützten Dichtefunktionaltheorie (DFT) und verwandter Methoden .
Design und Entwicklung neuer Materialien
Die Erkenntnisse aus der Strukturanalyse und den Reaktivitätsstudien dieser Verbindung bieten wertvolle Einblicke für synthetisch-organische Chemiker, um neue Materialien zu entwickeln, die 1,2,4-Triazolsysteme beinhalten .
Safety and Hazards
“1-(2-Bromo-4-chlorophenyl)propan-2-one” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Wirkmechanismus
Target of Action
It is known that brominated and chlorinated compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
Brominated and chlorinated compounds are known to participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Brominated and chlorinated compounds are known to affect various biochemical pathways due to their reactivity .
Pharmacokinetics
It is known that the compound is a white to off-white solid material that is slightly soluble in water and highly soluble in polar solvents such as ethanol and acetone. This suggests that it may have good bioavailability when administered in appropriate formulations.
Result of Action
Brominated and chlorinated compounds are known to cause various molecular and cellular changes due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Bromo-4-chlorophenyl)propan-2-one. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment .
Eigenschaften
IUPAC Name |
1-(2-bromo-4-chlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYOJZQSPBKAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855668 | |
| Record name | 1-(2-Bromo-4-chlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1305324-47-3 | |
| Record name | 2-Propanone, 1-(2-bromo-4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-4-chlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



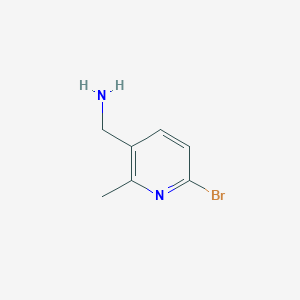


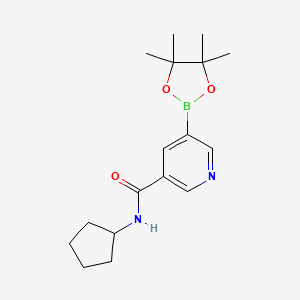

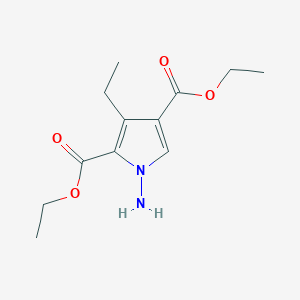



![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)
